AChE/HDAC-IN-1

Description

These compounds are designed to synergistically modulate multiple therapeutic targets, particularly in oncology and neurodegenerative diseases. Below, we focus on representative HDAC dual inhibitors and compare their mechanisms, selectivity, and efficacy.

Properties

Molecular Formula |

C26H27ClN4O3 |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

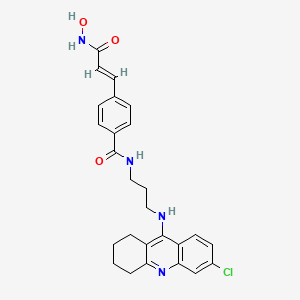

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide |

InChI |

InChI=1S/C26H27ClN4O3/c27-19-11-12-21-23(16-19)30-22-5-2-1-4-20(22)25(21)28-14-3-15-29-26(33)18-9-6-17(7-10-18)8-13-24(32)31-34/h6-13,16,34H,1-5,14-15H2,(H,28,30)(H,29,33)(H,31,32)/b13-8+ |

InChI Key |

WNEPUZILCBHSEU-MDWZMJQESA-N |

Isomeric SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)/C=C/C(=O)NO |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)C=CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/HDAC-IN-1 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. For instance, the synthesis might start with the preparation of a benzamide derivative, followed by its coupling with a hydroxamic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography, are essential to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

AChE/HDAC-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s stability and reactivity.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used, typically under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Alzheimer's Disease

AChE/HDAC-IN-1 has shown promise in treating Alzheimer's disease through its dual action:

- Neuroprotective Effects : Studies indicate that compounds with AChE and HDAC inhibitory activity can protect neuronal cells from apoptosis and oxidative stress, which are critical factors in Alzheimer's pathology .

- Cognitive Improvement : Animal models have demonstrated that such compounds can improve memory and learning abilities by enhancing cholinergic signaling and promoting neurogenesis .

| Study | Model | Outcome |

|---|---|---|

| Tchekalarova et al., 2024 | AD Mouse Models | Significant reduction in Aβ aggregation and improved cognitive function |

| MDPI Study, 2022 | PC-12 Cells | Enhanced cell survival under stress conditions |

Applications in Cancer Therapy

The role of this compound extends into oncology, where HDAC inhibitors have been associated with:

- Tumor Suppression : By reactivating silenced tumor suppressor genes through histone acetylation, these compounds can inhibit tumor growth .

- Induction of Apoptosis : The modulation of gene expression via HDAC inhibition can trigger programmed cell death in cancer cells .

| Study | Cancer Type | Findings |

|---|---|---|

| Nature Review, 2019 | Various Cancers | Demonstrated anti-cancer effects via HDAC inhibition |

| PMC Article, 2013 | Neuropathic Pain Models | Reduced tumor growth and enhanced pain management |

Case Study 1: Alzheimer's Disease Model

In a study involving aged mice treated with this compound, researchers observed:

- Behavioral Improvements : Enhanced performance on memory tasks compared to control groups.

- Biochemical Changes : Increased levels of acetylcholine and reduced amyloid-beta plaques were noted post-treatment.

Case Study 2: Cancer Cell Lines

In vitro experiments on cancer cell lines revealed:

- Cell Viability Reduction : A significant decrease in cell viability was observed with increasing concentrations of this compound.

- Mechanistic Insights : Flow cytometry indicated an increase in apoptotic cells following treatment.

Mechanism of Action

AChE/HDAC-IN-1 exerts its effects by inhibiting both acetylcholinesterase and histone deacetylases. The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Inhibition of histone deacetylases results in increased acetylation of histone proteins, leading to changes in gene expression. These combined effects can modulate various cellular processes, including neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

mTOR/HDAC-IN-1

- Targets : mTOR (IC₅₀ = 0.49 nM) and HDAC1 (IC₅₀ = 0.91 nM) .

- Mechanism : Simultaneously inhibits mTOR signaling (critical for cell growth) and HDAC catalytic activity (involved in epigenetic regulation).

- Selectivity : Highly specific for HDAC1 over HDAC6 (IC₅₀ = 86 nM) and HDAC11 (IC₅₀ > 1000 nM) .

- Anticancer Activity : Demonstrates potent anti-proliferative effects in A549 (lung), HCT116 (colon), and MV4-11 (leukemia) cell lines, with efficacy at concentrations as low as 3 μM .

JAK/HDAC-IN-1

- Targets : JAK2 (IC₅₀ = 4 nM) and HDAC (IC₅₀ = 2 nM) .

- Mechanism : Dual inhibition of JAK-STAT signaling (linked to inflammation and cancer) and HDAC-mediated gene silencing.

- Selectivity : Strong activity against HDAC2 (IC₅₀ = 14 nM) but weaker for HDAC6 (IC₅₀ = 120 nM) and HDAC8 (IC₅₀ = 2470 nM) .

- Antiproliferative Effects : Induces apoptosis in hematological malignancies (e.g., leukemia) and reduces cytokine-driven proliferation .

DNMT1/HDAC-IN-1

- Targets : DNMT1 (DNA methyltransferase) and HDAC1 (IC₅₀ = 0.05 μM) .

- Mechanism : Reverses epigenetic silencing of tumor suppressor genes (TSGs) by inhibiting DNA methylation and histone deacetylation.

- Therapeutic Impact : Remodels the tumor immune microenvironment and induces tumor regression in preclinical models .

NMDAR/HDAC-IN-1

- Targets : NMDAR (Ki = 0.59 μM) and HDAC1/6 (IC₅₀ = 2.67 μM and 0.18 μM, respectively) .

- Mechanism : Combats neurodegeneration by modulating glutamate receptor activity and enhancing histone acetylation.

- BBB Penetration : Effectively crosses the blood-brain barrier, making it suitable for CNS disorders .

Data Tables

Table 1: Selectivity Profiles of HDAC Dual Inhibitors

Table 2: Anticancer Activity in Cell Lines

Key Research Findings

- Synergistic Effects : Dual HDAC inhibitors often outperform single-target agents. For example, mTOR/HDAC-IN-1 disrupts both PI3K/Akt/mTOR signaling and chromatin remodeling, leading to enhanced tumor suppression .

- Resistance Mitigation : Compounds like JAK/HDAC-IN-1 reduce resistance mechanisms in hematological cancers by targeting parallel pathways (JAK2-driven proliferation and HDAC-mediated survival) .

Notes on AChE Inhibitors (Unrelated to HDAC Dual Inhibitors)

The evidence separately discusses acetylcholinesterase (AChE) inhibitors like soman and tabun, which are neurotoxic organophosphates. These compounds irreversibly inhibit AChE, causing acetylcholine accumulation and neuromuscular paralysis . Unlike HDAC dual inhibitors, they lack therapeutic applications and are primarily studied for toxicology and antidote development.

Biological Activity

AChE/HDAC-IN-1 is a compound that combines the inhibition of acetylcholinesterase (AChE) with the inhibition of histone deacetylases (HDACs). This dual action suggests potential therapeutic applications in neurodegenerative diseases, where both cholinergic dysfunction and epigenetic regulation play critical roles. The biological activity of this compound can be understood through its mechanisms of action, effects on cellular pathways, and implications for disease treatment.

Acetylcholinesterase Inhibition

AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to increased levels of ACh, enhancing cholinergic signaling. This mechanism is particularly relevant in conditions like Alzheimer's disease, where cholinergic neurons are compromised.

Histone Deacetylase Inhibition

HDACs regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in increased histone acetylation, which can reactivate silenced genes involved in neuronal survival and plasticity. This has been linked to neuroprotection and improved cognitive function in models of neurodegeneration .

Cellular Studies

Research has demonstrated that this compound exhibits significant biological activity through both AChE and HDAC inhibition. For instance, studies have shown that treatment with HDAC inhibitors can increase lysine acetylation in various cell types, indicating enhanced transcriptional activity associated with neuroprotection .

Table 1: Effects of this compound on Cellular Pathways

| Pathway | Effect | Reference |

|---|---|---|

| Cholinergic signaling | Increased ACh levels | |

| Gene expression | Upregulation via HDAC inhibition | |

| Neuronal survival | Enhanced cell viability |

Case Studies

- Neurodegenerative Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound's dual action was crucial in mitigating both cholinergic deficits and epigenetic dysregulation .

- Pain Models : In models of neuropathic pain, HDAC inhibitors have been shown to attenuate hypersensitivity by modulating gene expression related to pain pathways. The use of this compound in these contexts suggests a potential for analgesic effects alongside cognitive benefits .

Implications for Therapy

The dual inhibition provided by this compound presents a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer's and other forms of dementia. By addressing both cholinergic dysfunction and epigenetic alterations, this compound could improve patient outcomes more effectively than single-target therapies.

Q & A

Q. What are the primary enzymatic targets and inhibitory mechanisms of AChE/HDAC-IN-1?

this compound is a dual inhibitor targeting acetylcholinesterase (AChE) and histone deacetylase (HDAC). Its inhibitory efficacy can be quantified via IC50 values for each target, measured using fluorometric or colorimetric enzyme activity assays. For HDAC inhibition, recombinant HDAC isoforms (e.g., HDAC1, HDAC6) are typically tested in vitro, while AChE inhibition is assessed using Ellman’s assay . Dose-response curves and selectivity profiling against non-target isoforms (e.g., HDAC8) are critical to confirm specificity .

Q. How should researchers validate the dual inhibition efficacy of this compound in cellular models?

Validate using cell lines with overexpression of AChE and HDAC targets (e.g., neuronal or cancer models). Monitor downstream effects such as acetylated histone H3 accumulation (HDAC inhibition) and acetylcholine levels (AChE inhibition). Combine enzymatic assays with Western blotting or LC-MS to quantify target engagement. Include positive controls (e.g., donepezil for AChE, vorinostat for HDAC) and negative controls (untreated cells) to establish baseline activity .

Q. What are standard protocols for assessing off-target effects of this compound?

Use kinase profiling panels and broad-spectrum enzyme inhibition assays to screen for off-target activity. For example, test against cytochrome P450 enzymes to evaluate metabolic interference. Pair this with transcriptomic analysis (RNA-seq) to identify unintended gene expression changes. Cross-reference results with databases like ChEMBL to compare selectivity profiles of similar dual inhibitors .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different cancer models be resolved?

Contradictions may arise from variations in HDAC isoform expression or AChE activity levels in different cell lines. Address this by:

- Stratifying models based on baseline HDAC/AChE expression (qPCR/Western blot).

- Correlating IC50 values with target protein levels using linear regression analysis.

- Incorporating combinatorial studies (e.g., HDAC/AChE siRNA knockdown) to isolate contributions of each target .

Q. What experimental design strategies optimize in vivo efficacy studies of this compound?

- Dosing regimen : Perform pharmacokinetic studies to determine optimal dosing intervals based on half-life and tissue distribution.

- Endpoint selection : Use biomarkers like histone acetylation in PBMCs or cerebrospinal fluid AChE activity.

- Model selection : Prioritize xenografts with confirmed HDAC1/AChE overexpression or transgenic models (e.g., AD or cancer models). Include rescue experiments with selective HDAC or AChE inhibitors to validate dual-target effects .

Q. How can researchers assess synergistic effects between this compound and existing therapies?

Apply the Chou-Talalay method to calculate combination indices (CI) in vitro. Test combinations with DNA-demethylating agents (e.g., azacitidine) or AChE-targeted therapies (e.g., rivastigmine). In vivo, use factorial experimental designs to evaluate additive vs. synergistic tumor suppression. Monitor epigenetic remodeling (ChIP-seq for histone acetylation) and cholinergic signaling (microdialysis) .

Q. What methodologies address the challenge of this compound’s poor blood-brain barrier (BBB) penetration in neurodegenerative studies?

Q. How should researchers investigate resistance mechanisms to this compound in long-term treatment models?

Establish resistant cell lines via chronic low-dose exposure. Perform whole-exome sequencing and chromatin accessibility assays (ATAC-seq) to identify mutations or epigenetic adaptations. Validate candidate resistance drivers (e.g., HDAC3 upregulation) using CRISPR-Cas9 knockout or overexpression models .

Methodological Guidance

- Data Analysis : Use Cronbach’s alpha to ensure consistency in multi-experiment datasets (e.g., enzyme activity across replicates) .

- Literature Review : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .

- Reporting : Follow IMRaD structure with detailed methods sections to ensure reproducibility, per Reviews in Analytical Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.